

Chemical purification methods for isolating Nickel-59

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Technical Support Center: Isolating Nickel-59

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chemical purification of **Nickel-59**. It is designed for researchers, scientists, and drug development professionals who may encounter specific issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying Nickel-59?

A1: The two most common and effective methods for the chemical purification of **Nickel-59** are ion exchange chromatography and precipitation with dimethylglyoxime (DMG). Ion exchange chromatography utilizes resins that selectively bind nickel ions, allowing for the separation from other elements.[1][2] DMG precipitation involves the formation of a highly specific and insoluble nickel-DMG complex, which can then be separated from the solution.[3][4][5]

Q2: What are the main interfering radionuclides in **Nickel-59** analysis?

A2: The primary interfering radionuclides in **Nickel-59** analysis are Cobalt-60 (⁶⁰Co) and Iron-55 (⁵⁵Fe). ⁶⁰Co emits gamma rays that can create background noise, while ⁵⁵Fe produces low-energy X-rays that can overlap with the X-rays emitted by ⁵⁹Ni during its electron capture decay.[1] Therefore, effective purification methods must be employed to remove these interfering elements.



Q3: How can I remove iron interference during DMG precipitation?

A3: Iron (Fe) can interfere with the DMG precipitation of nickel. To mitigate this, iron is typically oxidized from Fe(II) to Fe(III) using nitric acid. Subsequently, a masking agent such as tartaric acid or citric acid is added. These agents form stable, soluble complexes with Fe(III), preventing it from precipitating with DMG.[3][6]

Q4: What is the optimal pH for precipitating nickel with dimethylglyoxime?

A4: The quantitative precipitation of the nickel-dimethylglyoxime complex occurs in a solution with a pH buffered in the range of 5 to 9.[3][4][5][7] It is crucial to maintain this pH range, as a lower pH will favor the dissolution of the complex.[3][4][5][8]

Q5: What are the common resins used for **Nickel-59** purification by ion exchange?

A5: Several types of resins are used for Ni-59 purification. Cation exchange resins, such as AG50W-X8, are used for the initial removal of matrix elements. For more specific nickel separation, specialized resins like Eichrom's Nickel Resin (which contains DMG) or other chelating resins are employed.[1][2][9]

Troubleshooting Guides Dimethylglyoxime (DMG) Precipitation

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Issue	Possible Cause(s)	Recommended Solution(s)
No or slow precipitate formation	Incorrect pH (too acidic).	Adjust the pH of the solution to the 5-9 range using ammonia or a suitable buffer.[3][4][5][8]
Insufficient DMG reagent.	Add more 1% alcoholic DMG solution. However, avoid a large excess to prevent precipitation of the reagent itself.[4]	
Presence of interfering ions (e.g., high concentrations of cobalt).	Add a larger amount of DMG to complex with both nickel and the interfering ions.[3]	_
Precipitate has an off-color (not rose-red)	Presence of interfering metal ions. Iron (II) can form a red-colored complex with DMG.	Ensure iron is oxidized to Iron (III) with nitric acid and masked with tartaric or citric acid before adding DMG.[6]
Co-precipitation of other metal hydroxides.	Ensure proper pH control and the use of masking agents for interfering metals like iron and chromium.[3]	
Slow filtration of the precipitate	The precipitate is not dense enough (too fine).	To obtain a denser, more easily filterable precipitate, perform the precipitation from a hot solution and allow it to digest for a period before filtration.[7] A slow increase in pH during precipitation can also help form a denser precipitate.[4][5]
Low recovery of Nickel-59	Incomplete precipitation due to incorrect pH or insufficient reagent.	Re-check and adjust the pH and add more DMG solution to the filtrate to test for further precipitation.[3]



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Loss of precipitate during transfer and washing.

Use care during the transfer of the bulky precipitate. Wash with cold water to minimize dissolution.[6]

Ion Exchange Chromatography

Troubleshooting & Optimization

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Issue	Possible Cause(s)	Recommended Solution(s)
Column clogging or slow flow rate	Presence of particulate matter in the sample.	Filter the sample through a 0.45 μm filter before loading it onto the column.[10]
Precipitation of proteins or other macromolecules on the column.	If applicable, ensure the sample is properly pre-treated to remove proteins.[11] For radiochemical samples, ensure complete dissolution of the sample matrix.	
The sample is too viscous.	Dilute the sample with the appropriate loading buffer.	
Incomplete binding of Nickel- 59 to the resin	Incorrect pH or ionic strength of the loading buffer.	Ensure the pH and composition of the loading buffer are optimal for the specific resin being used (e.g., pH 8-9 ammonium citrate for Eichrom's Nickel Resin).[12]
Column overloading.	Ensure the amount of nickel loaded onto the column does not exceed the resin's capacity.[12]	
Presence of strong chelating agents in the sample.	Pre-treat the sample to remove or neutralize strong chelating agents that can compete with the resin for nickel binding.	-
Co-elution of interfering radionuclides (e.g., ⁶⁰ Co)	Inadequate separation chemistry.	Optimize the elution profile by using a shallower gradient or different elution buffers. A multi-step separation process involving different resins may be necessary for high-purity samples.[1]



Incomplete elution of Nickel-59	Elution buffer is not strong enough.	Increase the concentration or change the composition of the elution buffer (e.g., using a higher concentration of nitric acid for Eichrom's Nickel Resin).[12]
Interaction of nickel with the resin matrix.	In some cases, adding a small amount of a competing metal ion to the elution buffer can help displace the nickel.	

Quantitative Data Summary

The following tables summarize the performance of different **Nickel-59** purification methods based on available data.

Table 1: Chemical Recovery Yields for Nickel Purification Methods

Purification Method	Matrix	Reported Chemical Yield (%)	Reference
Ion Exchange Chromatography (Ni- Resin)	Radioactive Waste	92.3 ± 0.8	[1]
Anion Exchange & Extraction Chromatography	Radioactive Waste	92.6 ± 0.6	[1]
Precipitation with DMG	Radioactive Waste	~100 (separation yield)	[9]

Table 2: Decontamination Factors for Interfering Radionuclides



Purification Method	Interfering Radionuclide	Decontamination Factor	Reference
Hydroxide Precipitation & Ion Exchange	Various	> 10 ⁵	[1]
Two-stage Precipitation	⁶⁰ C0	3000 - 6000	[13]

Detailed Experimental Protocols Protocol 1: Nickel-59 Purification using Eichrom's Nickel Resin

This protocol is adapted from Eichrom's recommended procedure for the separation of **Nickel-59** in water samples.

- 1. Sample Preparation: a. To a water sample, add a known amount of stable nickel carrier for yield determination. b. If the sample contains high levels of iron, perform an initial iron hydroxide precipitation by adjusting the pH to 8-9 with NaOH. Nickel will be co-precipitated. c. Centrifuge the precipitate and dissolve it in a minimal amount of concentrated HCl, then evaporate to dryness. d. Dissolve the residue in 1M HCl.
- 2. Column Preparation: a. Use a pre-packed Eichrom Nickel Resin column. b. Condition the column by passing 5 mL of 0.2M ammonium citrate solution (pH 8-9) through it.
- 3. Sample Loading: a. Adjust the pH of the sample solution to 8-9 with ammonium hydroxide. b. Load the sample onto the conditioned Nickel Resin column. A red band should appear on the column as the nickel-DMG complex forms.
- 4. Washing: a. Wash the column with 20 mL of 0.2M ammonium citrate solution (pH 8-9) to remove any unbound contaminants.
- 5. Elution: a. Elute the purified nickel from the column using 15 mL of 3M nitric acid. This will break the nickel-DMG complex. b. The eluate contains the purified **Nickel-59** and is ready for quantification.



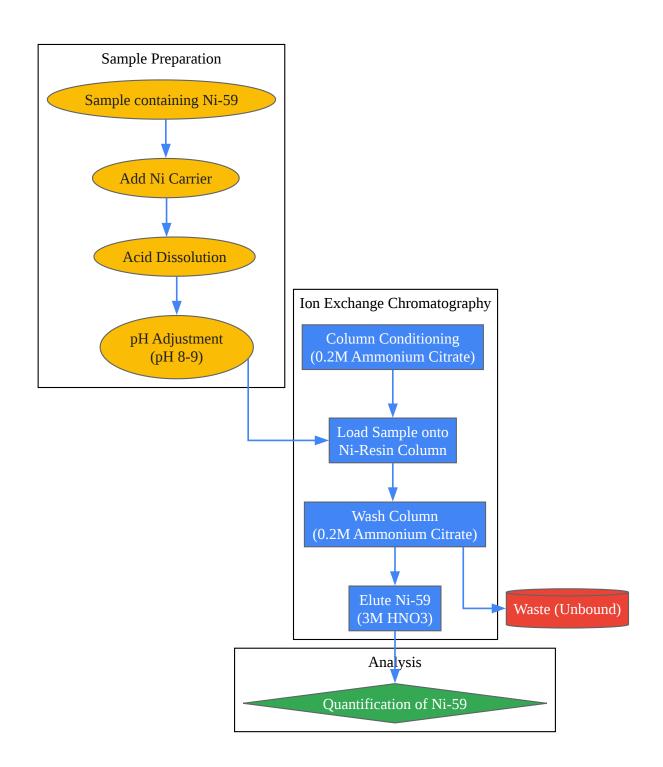
Protocol 2: Nickel-59 Purification by Dimethylglyoxime (DMG) Precipitation

This protocol is a general procedure for the gravimetric determination of nickel, which can be adapted for the purification of **Nickel-59**.

- 1. Sample Preparation: a. Dissolve the sample containing **Nickel-59** in an appropriate acid (e.g., HCl). b. If iron is present, add nitric acid to oxidize Fe(II) to Fe(III). c. Add tartaric acid or citric acid to mask the iron. d. Dilute the solution with deionized water.
- 2. Precipitation: a. Heat the solution to 60-80°C. b. Add a 1% alcoholic solution of dimethylglyoxime. c. Slowly add dilute ammonia solution with constant stirring until the solution is slightly alkaline (pH 7-9) and a rose-red precipitate of nickel-dimethylglyoxime forms.[4] d. Digest the precipitate by keeping the solution warm (e.g., on a water bath) for about 30 minutes to an hour to encourage the formation of larger, more filterable particles.[4]
- 3. Filtration and Washing: a. Allow the solution to cool to room temperature. b. Filter the precipitate through a pre-weighed sintered glass crucible or filter paper. c. Wash the precipitate with cold deionized water until it is free of chloride ions (test the filtrate with silver nitrate solution).[6]
- 4. Purification: a. The collected precipitate is the purified nickel-DMG complex. For further analysis, it can be dissolved in a strong acid like nitric acid.

Visualizations

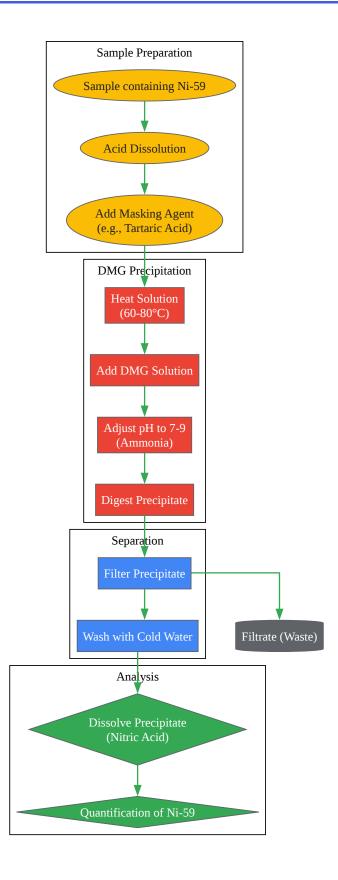




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Caption: Workflow for Nickel-59 purification using ion exchange chromatography.





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Caption: Workflow for **Nickel-59** purification using dimethylglyoxime (DMG) precipitation.



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